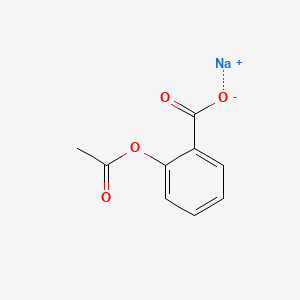

Aspirin sodium

Cat. No. B1260014

Key on ui cas rn:

493-53-8

M. Wt: 203.15 g/mol

InChI Key: DCNFJXWUPHHBKG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04003999

Procedure details

A cold solution (10° C.) of sodium acetylsalicylate was prepared by adding 34.6 gms. of sodium carbonate hydrate and 100 gms. of aspirin to 600 ml. of distilled water stirring until all solids had dissolved and using an additional 320 ml. of distilled water to wash down the walls of the container. Twenty-five gms. of instant tea was added with stirring until the tea dissolved. To 750. ml. of cold distilled water (5° C.) was added 250 ml. of the aspirin-tea solution and 20 ml. of glacial acetic acid. After a period of one hour the remaining aspirin-tea solution was added in 50 ml. portions with glacial acetic acid being added after each addition, the first amount being 4.0 ml. and increasing each addition by 1.0 ml.; a stirring period of 10 minutes occurred between each addition. The coprecipitate was allowed to settle, the supernatant was decanted, the coprecipitate was washed with glycine buffer solution and collected by filtration. After air drying, the product weighted 79.2 gms. Analysis of the coprecipitate showed it contained 95.3% aspirin, 4.17% tea constituent, 0.03% salicylic acid and 0.50% water.

Identifiers

|

REACTION_CXSMILES

|

O.C(=O)([O-])[O-].[Na+:6].[Na+].[CH3:8][C:9]([O:11][C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:17]=1[C:18]([OH:20])=[O:19])=[O:10]>O>[C:9]([O:11][C:12]1[C:17](=[CH:16][CH:15]=[CH:14][CH:13]=1)[C:18]([O-:20])=[O:19])(=[O:10])[CH3:8].[Na+:6] |f:0.1.2.3,6.7|

|

Inputs

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring until the tea

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by adding 34.6 gms

|

WASH

|

Type

|

WASH

|

|

Details

|

of distilled water to wash down the walls of the container

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

of instant tea was added

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

of cold distilled water (5° C.)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added 250 ml

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After a period of one hour the remaining aspirin-tea solution was added in 50 ml

|

|

Duration

|

1 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

portions with glacial acetic acid being added

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

after each addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

and increasing

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

each addition by 1.0 ml

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

a stirring period of 10 minutes occurred between each addition

|

|

Duration

|

10 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the supernatant was decanted

|

WASH

|

Type

|

WASH

|

|

Details

|

the coprecipitate was washed with glycine buffer solution

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

collected by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After air drying

|

Outcomes

Product

|

Name

|

sodium acetylsalicylate

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OC=1C(C(=O)[O-])=CC=CC1.[Na+]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |